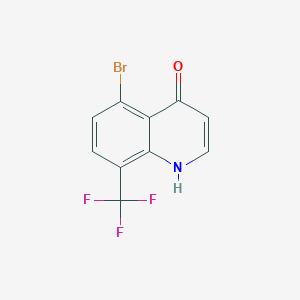

5-溴-8-(三氟甲基)喹啉-4-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 5-Bromo-8-(trifluoromethyl)quinolin-4-ol is a multifunctional molecule that is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a quinolin-4-ol core. This structure suggests potential reactivity typical of halogenated heterocycles, which can be leveraged in various chemical transformations and applications.

Synthesis Analysis

The synthesis of related quinoline derivatives has been explored in several studies. For instance, a protocol for photoinduced radical carbocyclization reactions of 1,7-enynes with bromofluoroacetate has been described, leading to the formation of fused monofluorinated cyclopenta[c]quinolin-4-one derivatives . Although this does not directly describe the synthesis of 5-Bromo-8-(trifluoromethyl)quinolin-4-ol, it provides insight into the types of reactions that could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of quinoline derivatives has been extensively studied. For example, a study on the synthesis of a triazoloquinazolinone compound involved a five-step reaction and subsequent crystallographic analysis, which revealed insights into the molecular structure through density functional theory (DFT) calculations and X-ray diffraction . This type of analysis is crucial for understanding the conformation and electronic properties of the molecule, which are important for predicting reactivity and interactions with other molecules.

Chemical Reactions Analysis

Quinoline derivatives are known to participate in various chemical reactions. The presence of a bromine atom in the 5-Bromo-8-(trifluoromethyl)quinolin-4-ol suggests potential for nucleophilic substitution reactions, as well as participation in cross-coupling reactions. The trifluoromethyl group can also influence the electronic properties of the molecule, potentially leading to unique reactivity patterns.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can be inferred from related compounds. For instance, the synthesis of new 2-substituted 3-(trifluoromethyl)quinoxalines provides a range of derivatives with different substituents, which can affect properties such as solubility, melting point, and reactivity . Additionally, the fluorescent properties of a diazoamino quinoline derivative have been studied, indicating the potential for 5-Bromo-8-(trifluoromethyl)quinolin-4-ol to exhibit interesting optical properties under certain conditions .

科学研究应用

量子化学研究

- 卤代-亚苄基-喹啉-8-醇铝配合物的量子化学:陈昭(2007 年) 的研究调查了涉及喹啉-8-醇衍生物的配合物的几何构型和电子光谱。这项研究对于理解这些配合物的电子性质非常重要,这可能对材料科学和分子工程产生影响。

抗菌研究

- 金属配合物的抗菌活性:Sahoo Jyotirmaya 等人(2017 年) 的一项研究合成了喹啉-8-醇衍生物的新型金属配合物,并评估了它们的抗菌活性。这项研究为药学领域做出了贡献,尤其是在寻找新的抗菌剂方面。

缓蚀

- 金属的缓蚀:M. Rbaa 等人(2020 年) 进行的研究探索了将喹啉-8-醇衍生物用作金属缓蚀剂。这在工业应用中具有实际意义,特别是在保护金属表面免受腐蚀性环境的影响方面。

光致发光和金属配合物合成

- 氟苯基取代三(8-羟基喹啉)铝(III)配合物的合成和表征:F. Suliman 等人(2014 年) 的研究合成了新的衍生物并研究了它们的荧光发射。这项研究在光物理学领域非常重要,并且可以在开发新的发光材料方面得到应用。

未来方向

The future directions for research on 5-Bromo-8-(trifluoromethyl)quinolin-4-ol and other quinoline derivatives are likely to involve further exploration of their biological activity and potential applications in medicinal chemistry . This could include the development of new drugs based on the quinoline scaffold .

作用机制

Target of Action

This compound is relatively new and under investigation, and its specific targets in the body are yet to be identified .

Mode of Action

As a quinoline derivative, it may exhibit similar reactions to other quinolines, which can participate in both electrophilic and nucleophilic substitution reactions .

属性

IUPAC Name |

5-bromo-8-(trifluoromethyl)-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3NO/c11-6-2-1-5(10(12,13)14)9-8(6)7(16)3-4-15-9/h1-4H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKWBEOIDVMSFKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=O)C=CNC2=C1C(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-8-(trifluoromethyl)quinolin-4-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-methoxy-5-(pyridin-2-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B3013888.png)

![2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-(methylethyl) acetamide](/img/structure/B3013889.png)

![Methyl 5-methyl-4-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoate](/img/structure/B3013891.png)

![Diethyl 2-(((5-([1,1'-biphenyl]-4-ylcarbamoyl)-4-phenylthiazol-2-yl)amino)methylene)malonate](/img/structure/B3013892.png)

![1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3-(phenylsulfanyl)propan-1-one](/img/structure/B3013898.png)

![8-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B3013899.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-methylacetamide](/img/structure/B3013900.png)

![2-(4-(tert-butyl)phenyl)-7-cyclopropyl-9-phenyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B3013902.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B3013903.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(3,4-dimethoxyphenyl)(methyl)amino]acetamide](/img/structure/B3013905.png)